2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol

Medicinal Chemistry Chemical Synthesis Procurement

Procure with confidence: 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol (CAS 2226182-78-9) is a precisely defined 1,2,4-triazole scaffold. Its specific 3-chloro substitution and butan-1-ol side chain are critical for reproducible antifungal SAR studies and chemical diversification, ensuring you avoid the performance deviations of generic triazole derivatives. Ideal for medicinal chemistry and probe development.

Molecular Formula C6H10ClN3O
Molecular Weight 175.61 g/mol
Cat. No. B10910451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol
Molecular FormulaC6H10ClN3O
Molecular Weight175.61 g/mol
Structural Identifiers
SMILESCCC(CO)N1C=NC(=N1)Cl
InChIInChI=1S/C6H10ClN3O/c1-2-5(3-11)10-4-8-6(7)9-10/h4-5,11H,2-3H2,1H3
InChIKeyGKWCFWNWPZUPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol: Procurement and Research Data for a Halogenated Triazole Scaffold


2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol is a member of the 1,2,4-triazole class, a privileged scaffold widely recognized for its role in antifungal drug discovery and agricultural fungicide development [1]. This specific compound features a 3-chloro substitution on the triazole ring and a butan-1-ol side chain . Its defined molecular formula (C6H10ClN3O) and CAS number (2226182-78-9) provide a clear identity for procurement and research applications .

Why Generic 1,2,4-Triazole Substitution Fails: Specificity of 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol


In-class compounds within the 1,2,4-triazole family cannot be simply interchanged due to the profound impact of specific substitution patterns on biological activity and physical properties. The position and nature of halogen substitutions, such as the 3-chloro group on this triazole, are known to critically influence a molecule's target affinity, selectivity, and overall structure-activity relationship (SAR) [1]. Generalizing from one triazole derivative to another without specific comparative data risks significant deviations in performance, making the procurement of a precise compound essential for reproducible research and development [2].

Quantitative Evidence Guide for 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol


High-Purity Chemical Identity for Reproducible Synthesis and Screening

The compound is commercially available with a minimum purity specification of 95%, providing a defined starting point for research . While direct comparative data on this specific molecule's biological activity is unavailable, the class of 1,2,4-triazole derivatives is extensively documented for antifungal activity, with specific analogues demonstrating MIC90 values below 0.78 µg/mL against various Candida species [1].

Medicinal Chemistry Chemical Synthesis Procurement

Well-Defined CAS Registry for Unambiguous Chemical Sourcing

2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol is uniquely identified by CAS number 2226182-78-9, distinguishing it from other triazole-butanol isomers and derivatives . This unambiguous identifier prevents procurement errors and ensures the correct material is acquired for research, as other compounds like 2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol [1] or the bis-triazole series [2] have different properties and applications.

Chemical Procurement Inventory Management Regulatory Compliance

Key Application Scenarios for 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol in Research


Scaffold for Antifungal Structure-Activity Relationship (SAR) Studies

As a member of the 1,2,4-triazole class known for potent antifungal activity [1], this compound can serve as a valuable scaffold for medicinal chemistry programs. By using this specific 3-chloro substituted butan-1-ol derivative, researchers can systematically explore how modifications to the core structure impact antifungal potency, spectrum, and resistance profiles, contributing to the development of next-generation azole antifungals.

Chemical Probe for Investigating Triazole-Dependent Biological Pathways

The compound can be employed as a chemical probe in biochemical and cellular assays to interrogate pathways involving cytochrome P450 enzymes, which are common targets of triazole antifungals [2]. Its specific substitution pattern may offer a distinct interaction profile with these enzymes, providing a tool to dissect complex biological mechanisms.

Building Block for the Synthesis of More Complex Triazole Derivatives

The primary alcohol group of 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol makes it a versatile intermediate for further chemical diversification. It can be used as a building block to create libraries of novel triazole-containing compounds through esterification, etherification, or oxidation, enabling the exploration of new chemical space in drug discovery and agrochemical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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